(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound with the molecular formula C4H8N4. It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as 1-benzyl-1h-1,2,3-triazol-4-yl derivatives have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
Similar compounds have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, specifically the transition from g2 to m phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and subsequent programmed cell death .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . For example, some triazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . Therefore, it is possible that (1-methyl-1H-1,2,4-triazol-3-yl)methanamine may interact with similar biomolecules and influence biochemical reactions.
Cellular Effects
Similar triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . These compounds can induce apoptosis, or programmed cell death, in cancer cells . Therefore, it is possible that this compound may have similar effects on cellular processes.
Molecular Mechanism
It is known that triazole derivatives can bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting cell division . Therefore, it is possible that this compound may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ammonia and formaldehyde to form ammonium formate. This intermediate is then reacted with a halogenated alkane, such as methyl chloride, under basic conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained through extraction and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Chemistry: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to bind to various enzymes and receptors makes it a versatile candidate for drug development .
Industry: The compound is used as an intermediate in the production of pesticides and fungicides. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- (1-methyl-1H-1,2,4-triazol-5-yl)methanamine
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1H-1,2,4-triazole-3-methanamine, 1-methyl-)
Uniqueness: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern on the triazole ring. This structural feature influences its reactivity and binding properties, making it distinct from other triazole derivatives .
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-3-6-4(2-5)7-8/h3H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCVEWHURPUENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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